5,15-Dihydroperoxyeicosatetraenoic acid
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Overview
Description
5,15-Dihydroperoxyeicosatetraenoic acid is a compound that plays a significant role as an intermediate in the biosynthesis of lipoxins. Lipoxins are specialized pro-resolving lipid mediators that are involved in the resolution of inflammation. This compound is derived from arachidonic acid through the action of lipoxygenases, which are enzymes that catalyze the oxygenation of polyunsaturated fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dihydroperoxyeicosatetraenoic acid typically involves the enzymatic oxygenation of arachidonic acid. This process is mediated by lipoxygenases, specifically 5-lipoxygenase and 15-lipoxygenase. The reaction conditions often include the presence of molecular oxygen and a suitable buffer system to maintain the pH .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized and research-focused applications. the enzymatic synthesis method described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
5,15-Dihydroperoxyeicosatetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form lipoxins.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can participate in substitution reactions where one of the hydroperoxy groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as glutathione for reduction, and various nucleophiles for substitution reactions. The conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions include lipoxins, which are anti-inflammatory and pro-resolving lipid mediators, and dihydroxy derivatives, which have various biological activities .
Scientific Research Applications
5,15-Dihydroperoxyeicosatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of lipoxygenase-catalyzed reactions.
Biology: It is studied for its role in the biosynthesis of lipoxins and its effects on cellular processes such as inflammation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases due to its role in the resolution of inflammation.
Mechanism of Action
The mechanism of action of 5,15-Dihydroperoxyeicosatetraenoic acid involves its conversion to lipoxins through the action of lipoxygenases. These enzymes catalyze the oxygenation of arachidonic acid to form this compound, which is then further converted to lipoxins. Lipoxins exert their effects by binding to specific receptors on the surface of cells, leading to the activation of signaling pathways that promote the resolution of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Hydroperoxyeicosatetraenoic acid: Another intermediate in the lipoxygenase pathway.
15-Hydroperoxyeicosatetraenoic acid: Also involved in the biosynthesis of lipoxins.
12-Hydroperoxyeicosatetraenoic acid: A product of 12-lipoxygenase activity.
Uniqueness
5,15-Dihydroperoxyeicosatetraenoic acid is unique in that it serves as a dual substrate for both 5-lipoxygenase and 15-lipoxygenase, leading to the formation of lipoxins. This dual role makes it a critical intermediate in the biosynthesis of these important anti-inflammatory mediators .
Properties
CAS No. |
76964-60-8 |
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Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5S,6E,8E,11Z,13Z,15S)-5,15-dihydroperoxyicosa-6,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-9-13-18(25-23)14-10-7-5-4-6-8-11-15-19(26-24)16-12-17-20(21)22/h5-8,10-11,14-15,18-19,23-24H,2-4,9,12-13,16-17H2,1H3,(H,21,22)/b7-5-,8-6+,14-10-,15-11+/t18-,19+/m0/s1 |
InChI Key |
PCIOUQYHTPPZEM-NHEJYXRYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C\C=C/C/C=C/C=C/[C@H](CCCC(=O)O)OO)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)OO)OO |
Origin of Product |
United States |
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